3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one
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Overview
Description
3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further connected to another pyridine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-3-yl)pyridin-2(1H)-one. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol can be used for substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-1-(pyridin-3-yl)pyridin-2(1H)-one.
Oxidation: N-oxides of the pyridine rings.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and pyridine moieties. These interactions can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)pyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-1-(pyridin-3-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Uniqueness
3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying reaction mechanisms.
Biological Activity
3-Bromo-1-(pyridin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a bromine atom attached to a pyridine ring, which is connected to another pyridine ring through a methylene bridge. This specific arrangement contributes to its chemical reactivity and biological interactions. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the pyridine rings enhance its binding affinity, influencing processes such as:
- Enzyme inhibition
- Modulation of signaling pathways
- Induction of apoptosis in cancer cells
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study reported that derivatives of this compound showed significant inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. A recent study highlighted that certain derivatives demonstrated superior antibacterial effects compared to established antibiotics . The following table summarizes the antimicrobial efficacy of selected derivatives:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | Staphylococcus aureus | 3.90 μg/mL |
Derivative B | Escherichia coli | 5.00 μg/mL |
Derivative C | Mycobacterium tuberculosis | 2.50 μg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with this compound led to significant apoptosis induction, with enhanced caspase activity observed at concentrations as low as 10 μM .
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens, derivatives of the compound were tested for their effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the molecular structure could lead to improved antibacterial properties .
Properties
IUPAC Name |
3-bromo-1-pyridin-3-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKBTHAONOKVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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